molecular formula C16H16O2 B14872770 1-[3-(4-Methyl-benzyloxy)phenyl]-ethanone

1-[3-(4-Methyl-benzyloxy)phenyl]-ethanone

Cat. No.: B14872770
M. Wt: 240.30 g/mol
InChI Key: JXLFNZCCPLZGIJ-UHFFFAOYSA-N
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Description

1-[3-(4-Methyl-benzyloxy)phenyl]-ethanone is an organic compound with a complex structure that includes a benzyloxy group and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Methyl-benzyloxy)phenyl]-ethanone typically involves the reaction of 4-methylbenzyl chloride with 3-hydroxyacetophenone in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-Methyl-benzyloxy)phenyl]-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-[3-(4-Methyl-benzyloxy)phenyl]-ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(4-Methyl-benzyloxy)phenyl]-ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 1-[3-(4-Benzyloxy)phenyl]-ethanone
  • 1-[3-(4-Methoxy)phenyl]-ethanone
  • 1-[3-(4-Ethyl-benzyloxy)phenyl]-ethanone

Comparison: 1-[3-(4-Methyl-benzyloxy)phenyl]-ethanone is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

1-[3-[(4-methylphenyl)methoxy]phenyl]ethanone

InChI

InChI=1S/C16H16O2/c1-12-6-8-14(9-7-12)11-18-16-5-3-4-15(10-16)13(2)17/h3-10H,11H2,1-2H3

InChI Key

JXLFNZCCPLZGIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)C

Origin of Product

United States

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